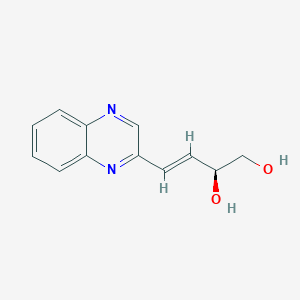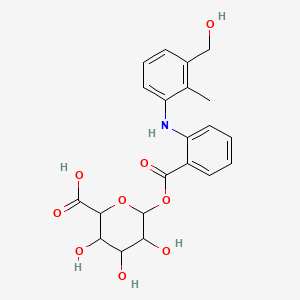
3-Hydroxymethyl Mefenamic Acid Acyl-|A-D-glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxymethyl Mefenamic Acid Acyl-|A-D-glucuronide: is a metabolite of Mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID). This compound is formed through the glucuronidation process, which facilitates the excretion of Mefenamic acid and reduces its toxicity . The molecular formula of this compound is C21H23NO9, and it has a molecular weight of 433.41 .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxymethyl Mefenamic Acid Acyl-|A-D-glucuronide involves the glucuronidation of Mefenamic acid. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). The reaction is carried out under controlled conditions, including specific pH and temperature settings, to ensure optimal enzyme activity and product yield .
Industrial Production Methods: Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of bioreactors to maintain the required conditions for the enzymatic reaction. The product is then purified using techniques such as chromatography to achieve the desired purity levels .
化学反应分析
Types of Reactions: 3-Hydroxymethyl Mefenamic Acid Acyl-|A-D-glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of 3-carboxymefenamic acid.
Reduction: Although less common, reduction reactions can modify the functional groups present in the compound.
Substitution: This reaction can occur at specific sites on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products:
Oxidation: 3-carboxymefenamic acid.
Reduction: Various reduced derivatives of the parent compound.
Substitution: Different substituted derivatives depending on the reagents used.
科学研究应用
3-Hydroxymethyl Mefenamic Acid Acyl-|A-D-glucuronide has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism of Mefenamic acid.
Biology: Investigated for its role in the metabolic pathways of NSAIDs.
Medicine: Studied for its potential therapeutic effects and its role in reducing the toxicity of Mefenamic acid.
Industry: Utilized in the development of safer and more effective NSAID formulations
作用机制
The mechanism of action of 3-Hydroxymethyl Mefenamic Acid Acyl-|A-D-glucuronide involves its role as a metabolite of Mefenamic acid. Mefenamic acid binds to the prostaglandin synthetase receptors COX-1 and COX-2, inhibiting the action of prostaglandin synthetase. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain . The glucuronidation of Mefenamic acid to form this compound facilitates its excretion and reduces its toxicity .
相似化合物的比较
3-Carboxymefenamic Acid: Another metabolite of Mefenamic acid formed through oxidation.
Mefenamic Acid Glucuronide: A direct glucuronidation product of Mefenamic acid.
Other NSAID Glucuronides: Similar compounds formed through the glucuronidation of other NSAIDs
Uniqueness: 3-Hydroxymethyl Mefenamic Acid Acyl-|A-D-glucuronide is unique due to its specific formation pathway and its role in reducing the toxicity of Mefenamic acid. Its structure allows for efficient excretion, making it a valuable compound in the study of NSAID metabolism and safety .
属性
CAS 编号 |
152832-29-6 |
|---|---|
分子式 |
C21H23NO9 |
分子量 |
433.4 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[3-(hydroxymethyl)-2-methylanilino]benzoyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H23NO9/c1-10-11(9-23)5-4-8-13(10)22-14-7-3-2-6-12(14)20(29)31-21-17(26)15(24)16(25)18(30-21)19(27)28/h2-8,15-18,21-26H,9H2,1H3,(H,27,28)/t15-,16-,17+,18-,21-/m0/s1 |
InChI 键 |
GQQNPPRHZMQONU-CURYNPBISA-N |
SMILES |
CC1=C(C=CC=C1NC2=CC=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)CO |
手性 SMILES |
CC1=C(C=CC=C1NC2=CC=CC=C2C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)CO |
规范 SMILES |
CC1=C(C=CC=C1NC2=CC=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)CO |
同义词 |
1-[2-[[3-(Hydroxymethyl)-2-methylphenyl]amino]benzoate] β-D-Glucopyranuronic Acid; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


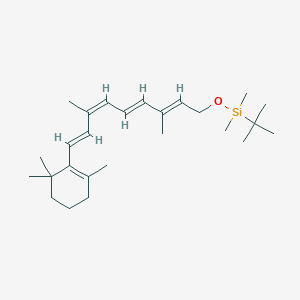
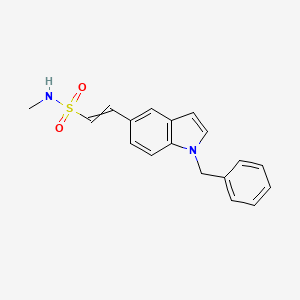
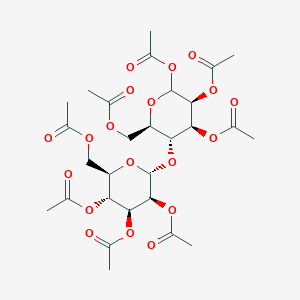

![4-{2-[(5-BENZYLOXYPYRIDIN-2-YL)METHYLAMINO]ETHOXY}BENZALDEHYDE](/img/structure/B1140725.png)
![5-[[4-[2-(pyridin-2-ylamino)ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1140727.png)
![(4Ar,6r,7s,8r,8as)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1140729.png)
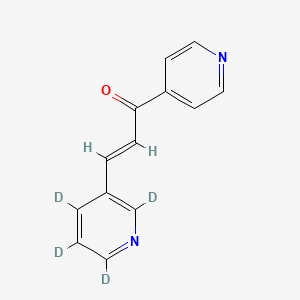
![(3R,4R,5R,6R)-6-[4-[6-[(2S,3S,4S,5S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140737.png)
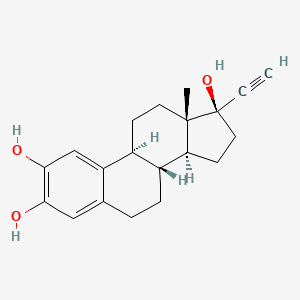
![methyl (3S,4S,5S,6S)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylate](/img/structure/B1140739.png)
